Cas no 1956364-80-9 (3-Pyridinecarbonitrile, 2-chloro-6-(3,5-dichlorophenyl)-4-methyl-)

3-Pyridinecarbonitrile, 2-chloro-6-(3,5-dichlorophenyl)-4-methyl- 化学的及び物理的性質
名前と識別子
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- 3-Pyridinecarbonitrile, 2-chloro-6-(3,5-dichlorophenyl)-4-methyl-
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- インチ: 1S/C13H7Cl3N2/c1-7-2-12(18-13(16)11(7)6-17)8-3-9(14)5-10(15)4-8/h2-5H,1H3
- InChIKey: NQTFPYHORUTVBC-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC(C2=CC(Cl)=CC(Cl)=C2)=CC(C)=C1C#N
3-Pyridinecarbonitrile, 2-chloro-6-(3,5-dichlorophenyl)-4-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD440240-1g |
2-Chloro-6-(3,5-dichlorophenyl)-4-methylnicotinonitrile |
1956364-80-9 | 97% | 1g |
¥4018.0 | 2023-03-12 | |
Chemenu | CM513604-1g |
2-Chloro-6-(3,5-dichlorophenyl)-4-methylnicotinonitrile |
1956364-80-9 | 97% | 1g |
$573 | 2023-03-10 |
3-Pyridinecarbonitrile, 2-chloro-6-(3,5-dichlorophenyl)-4-methyl- 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
3-Pyridinecarbonitrile, 2-chloro-6-(3,5-dichlorophenyl)-4-methyl-に関する追加情報
3-Pyridinecarbonitrile, 2-chloro-6-(3,5-dichlorophenyl)-4-methyl- (CAS No. 1956364-80-9): A Comprehensive Overview in Modern Chemical Biology
Compound CAS No. 1956364-80-9, identified as 3-Pyridinecarbonitrile, 2-chloro-6-(3,5-dichlorophenyl)-4-methyl-, represents a significant molecule in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular pharmacology. The presence of multiple heterocyclic and halogenated substituents imparts unique chemical properties that make it a promising candidate for further exploration.
The structural composition of 3-Pyridinecarbonitrile, 2-chloro-6-(3,5-dichlorophenyl)-4-methyl- includes a pyridine core substituted with a nitrile group at the 3-position, a chloro group at the 2-position, and a methyl group at the 4-position. Additionally, the presence of a 3,5-dichlorophenyl moiety at the 6-position enhances its complexity and potential reactivity. This specific arrangement of functional groups contributes to its distinct spectroscopic and electronic characteristics, making it an intriguing subject for synthetic chemists and biologists alike.
In recent years, the field of chemical biology has witnessed significant advancements in the development of novel heterocyclic compounds for therapeutic applications. Among these, pyridine derivatives have emerged as a crucial class of molecules due to their diverse biological activities. The compound CAS No. 1956364-80-9 is no exception and has been studied for its potential role in modulating various biological pathways. Its structural features suggest that it may interact with biological targets in ways that could lead to innovative therapeutic strategies.
One of the most compelling aspects of 3-Pyridinecarbonitrile, 2-chloro-6-(3,5-dichlorophenyl)-4-methyl- is its versatility in chemical modification. The nitrile group provides a site for further functionalization, allowing researchers to tailor its properties for specific applications. For instance, it can be converted into amides or carboxylic acids through hydrolysis, expanding its utility in medicinal chemistry. Moreover, the chloro and dichlorophenyl substituents offer opportunities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in the synthesis of complex organic molecules.
The pharmacological potential of this compound has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes and receptors relevant to various diseases, including cancer and inflammatory disorders. The pyridine core is known to be a privileged scaffold in drug design due to its ability to form hydrogen bonds and π-stacking interactions with biological targets. The additional substituents enhance its binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies.
In the context of modern drug discovery, computational methods play a pivotal role in predicting the biological activity of novel compounds. Molecular docking simulations have been employed to assess the binding affinity of CAS No. 1956364-80-9 to various protein targets. These studies have revealed that it can potentially bind to enzymes involved in metabolic pathways and signal transduction cascades. Such insights are crucial for designing targeted therapies that modulate specific disease mechanisms.
The synthesis of 3-Pyridinecarbonitrile, 2-chloro-6-(3,5-dichlorophenyl)-4-methyl- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been utilized to construct the desired framework efficiently. The use of green chemistry principles has also been considered to minimize waste and improve sustainability in the synthesis process.
The analytical characterization of this compound is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its structure and confirm its identity. These analytical methods provide detailed information about the molecular architecture and conformational preferences of the compound, which are essential for understanding its biological behavior.
The future prospects of CAS No. 1956364-80-9 in chemical biology are vast and exciting. Ongoing research aims to explore its potential as an intermediate in the synthesis of more complex bioactive molecules. Additionally, efforts are underway to develop novel derivatives with enhanced pharmacological properties through rational drug design approaches. Collaborative efforts between synthetic chemists and biologists will be crucial in realizing these goals.
In conclusion, 3-Pyridinecarbonitrile, 2-chloro-6-(3,5-dichlorophenyl)-4-methyl- (CAS No. 1956364-80-9) stands out as a promising compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it an attractive candidate for further exploration in drug discovery efforts aimed at addressing various diseases.
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